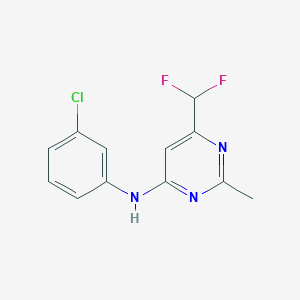

![molecular formula C17H21N7 B6457750 2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549040-66-4](/img/structure/B6457750.png)

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds are known for their significant biological activities .

Synthesis Analysis

The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under specific conditions, such as the use of a microwave technique .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various techniques. For instance, the yield was found to be 71% as a yellow solid, with a melting point of 287–288 °C .Applications De Recherche Scientifique

Cancer Therapy and Multi-Targeted Kinase Inhibition

- Compound 5k : This compound belongs to the class of halogenated tyrosine kinase inhibitors (TKIs). It contains halogen atoms (e.g., fluorine, chlorine, bromine, or iodine) strategically incorporated into its structure to enhance potency, selectivity, and pharmacological properties .

- Activity : Compound 5k exhibits promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, it is a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib .

- Mechanism : Mechanistic investigations reveal that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells. It upregulates proapoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 activity .

Anti-Diabetic Potential

- In Vitro Evaluation : These hybrids were investigated for their in vitro anti-diabetic potential. Molecular docking and MD modeling correlated their potency .

Antitubercular Activity

- Exploration : Researchers have studied 4-aminopyrrolo[2,3-d]pyrimidine derivatives for their antitubercular properties .

CDK2 Inhibition in Cancer Cells

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 1 (JAK1) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . JAK1 is a tyrosine kinase that plays a key role in the signaling of cytokines and growth factors, and its inhibition can disrupt these signaling pathways .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of CDK2 and JAK1, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell cycle progression and cytokine signaling .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis in tumor cells . On the other hand, the inhibition of JAK1 disrupts cytokine signaling pathways, which can affect various cellular processes, including cell proliferation, differentiation, and immune responses .

Pharmacokinetics

The compound’s potency against its targets and its cytotoxic effects on cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It can induce cell cycle arrest and apoptosis in these cells . Moreover, it has been shown to exert significant inhibitory activity against CDK2 and JAK1, with IC50 values in the nanomolar range .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s binding to its targets. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals . .

Propriétés

IUPAC Name |

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-11-12(2)21-13(3)22-16(11)23-6-8-24(9-7-23)17-14-4-5-18-15(14)19-10-20-17/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVJSDVSXFHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)

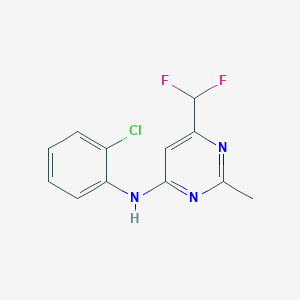

![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)

![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine](/img/structure/B6457724.png)

![2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457734.png)

![9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6457738.png)

![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)

![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)